molecular formula C15H13F4N3O3 B279734 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

カタログ番号: B279734
分子量: 359.28 g/mol
InChIキー: BYYUKQOHYHJBBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis.

作用機序

The mechanism of action of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves the inhibition of several cellular signaling pathways that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. Inhibition of these pathways results in the inhibition of tumor growth and angiogenesis.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. Sorafenib inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, resulting in the inhibition of tumor growth and angiogenesis. Sorafenib also inhibits the activity of CYP3A4, which is involved in drug metabolism, resulting in the potential for drug interactions.

実験室実験の利点と制限

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has several advantages and limitations for lab experiments. Sorafenib is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. However, Sorafenib has a short half-life in vivo, which can limit its effectiveness in lab experiments.

将来の方向性

There are several future directions for the study of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile. One future direction is the development of more potent and selective kinase inhibitors that target specific cellular signaling pathways. Another future direction is the investigation of the potential for combination therapy using Sorafenib and other targeted therapies. Additionally, the study of Sorafenib in other cancer types and the investigation of biomarkers for Sorafenib response are future directions for research.

合成法

The synthesis of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves several steps. The first step is the condensation of 4-chloro-3-nitrobenzoic acid with 2-[(2-aminoethyl)amino]ethanol to form 4-chloro-3-nitrobenzyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step is the protection of the amino group with tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The fourth step is the reaction of the Boc-protected amine with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole-1-carboxylic acid to form the Boc-protected amide. The fifth step involves the deprotection of the Boc group using trifluoroacetic acid to form this compound.

科学的研究の応用

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

特性

分子式

C15H13F4N3O3

分子量

359.28 g/mol

IUPAC名

4-[1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-1-oxopropan-2-yl]oxybenzonitrile

InChI

InChI=1S/C15H13F4N3O3/c1-8(25-10-4-2-9(7-20)3-5-10)13(23)22-15(24,14(18)19)6-11(21-22)12(16)17/h2-5,8,12,14,24H,6H2,1H3

InChIキー

BYYUKQOHYHJBBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

正規SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。